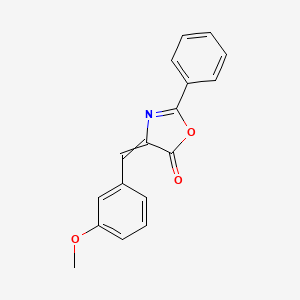
4-(3-Methoxy-benzylidene)-2-phenyl-4H-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxy-benzylidene)-2-phenyl-4H-oxazol-5-one is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methoxy-benzylidene group and a phenyl group attached to the oxazole ring
Preparation Methods
The synthesis of 4-(3-Methoxy-benzylidene)-2-phenyl-4H-oxazol-5-one typically involves the condensation of 3-methoxybenzaldehyde with 2-phenyl-4H-oxazol-5-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. After completion of the reaction, the product is isolated by filtration and purified through recrystallization .
Chemical Reactions Analysis
4-(3-Methoxy-benzylidene)-2-phenyl-4H-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy group in the benzylidene moiety can undergo substitution reactions with nucleophiles like halides or amines under appropriate conditions.
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form larger, more complex molecules.
Scientific Research Applications
4-(3-Methoxy-benzylidene)-2-phenyl-4H-oxazol-5-one has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-(3-Methoxy-benzylidene)-2-phenyl-4H-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-(3-Methoxy-benzylidene)-2-phenyl-4H-oxazol-5-one can be compared with other similar compounds, such as:
4-Hydroxy-3-methoxybenzaldehyde: This compound shares the methoxybenzylidene moiety but lacks the oxazole ring.
2-Phenyl-4H-oxazol-5-one: This compound contains the oxazole ring but lacks the methoxybenzylidene group.
Schiff bases: These compounds have a similar structure with an imine group instead of the oxazole ring.
The uniqueness of this compound lies in its combination of the oxazole ring and the methoxybenzylidene group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
82301-50-6 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H13NO3/c1-20-14-9-5-6-12(10-14)11-15-17(19)21-16(18-15)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI Key |
VXDLQXNXXYIRJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15051887.png)
![(1S,3S,4S)-2-tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B15051891.png)
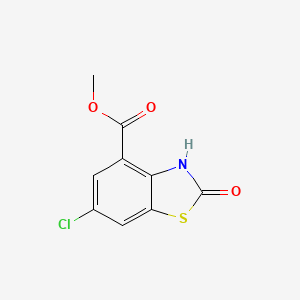
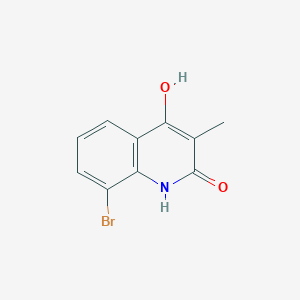

![4-Chloro-2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B15051914.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine](/img/structure/B15051918.png)
![Ethyl 2-((3bR,4aS)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B15051923.png)
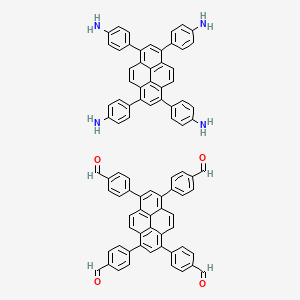
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051940.png)

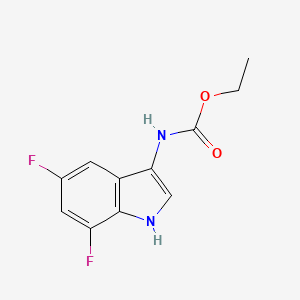
![{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid](/img/structure/B15051959.png)
